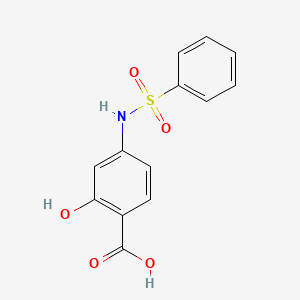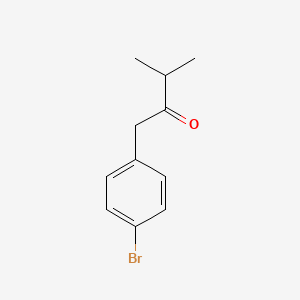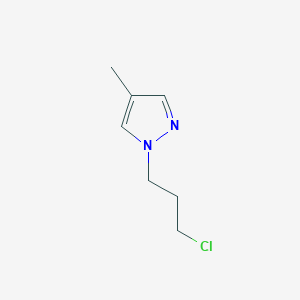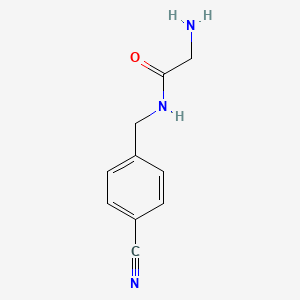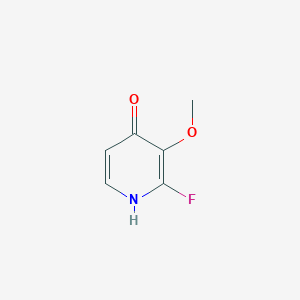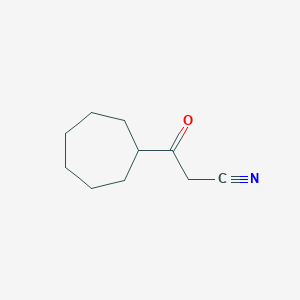
CID 16162221
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier CID 16162221 is known as Cetylpyridinium Chloride. It is a quaternary ammonium compound commonly used for its antiseptic properties. Cetylpyridinium Chloride is often found in mouthwashes, throat lozenges, and nasal sprays due to its ability to kill bacteria and other microorganisms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cetylpyridinium Chloride is typically synthesized through the reaction of cetyl chloride with pyridine. The reaction is carried out in an organic solvent such as toluene or chloroform, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, Cetylpyridinium Chloride is produced by reacting cetyl alcohol with pyridine in the presence of a strong acid catalyst. The reaction mixture is then neutralized, and the product is extracted and purified through distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Cetylpyridinium Chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cetylpyridinium oxide.
Reduction: It can be reduced to form cetylpyridinium hydride.
Substitution: It can undergo substitution reactions where the chloride ion is replaced by other anions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or silver nitrate can facilitate substitution reactions.
Major Products
Oxidation: Cetylpyridinium oxide.
Reduction: Cetylpyridinium hydride.
Substitution: Various cetylpyridinium salts depending on the substituting anion.
Applications De Recherche Scientifique
Cetylpyridinium Chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell culture to prevent bacterial contamination.
Medicine: Incorporated in oral hygiene products for its antimicrobial properties.
Industry: Utilized in the formulation of disinfectants and antiseptics.
Mécanisme D'action
Cetylpyridinium Chloride exerts its effects by disrupting the cell membranes of bacteria and other microorganisms. It binds to the negatively charged surfaces of microbial cells, causing leakage of cellular contents and ultimately cell death. The compound targets the lipid bilayer of cell membranes, leading to increased permeability and loss of membrane integrity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzalkonium Chloride: Another quaternary ammonium compound with similar antiseptic properties.
Chlorhexidine: A bisbiguanide antiseptic used in mouthwashes and disinfectants.
Hexetidine: An antimicrobial agent used in oral hygiene products.
Uniqueness
Cetylpyridinium Chloride is unique due to its specific structure, which provides a balance of hydrophobic and hydrophilic properties, making it highly effective in disrupting microbial cell membranes. Its long alkyl chain enhances its ability to interact with lipid bilayers, providing superior antimicrobial activity compared to some other quaternary ammonium compounds.
Propriétés
Numéro CAS |
1184-49-2 |
|---|---|
Formule moléculaire |
C72H62Si6 |
Poids moléculaire |
1095.8 g/mol |
Nom IUPAC |
diphenylsilyl-[[[diphenylsilyl(diphenyl)silyl]-diphenylsilyl]-diphenylsilyl]-diphenylsilane |
InChI |
InChI=1S/C72H62Si6/c1-13-37-61(38-14-1)73(62-39-15-2-16-40-62)75(65-45-21-5-22-46-65,66-47-23-6-24-48-66)77(69-53-29-9-30-54-69,70-55-31-10-32-56-70)78(71-57-33-11-34-58-71,72-59-35-12-36-60-72)76(67-49-25-7-26-50-67,68-51-27-8-28-52-68)74(63-41-17-3-18-42-63)64-43-19-4-20-44-64/h1-60,73-74H |
Clé InChI |
WWNDLEBBPVOXNN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)[Si](C5=CC=CC=C5)(C6=CC=CC=C6)[Si](C7=CC=CC=C7)(C8=CC=CC=C8)[Si](C9=CC=CC=C9)(C1=CC=CC=C1)[Si](C1=CC=CC=C1)C1=CC=CC=C1 |
SMILES canonique |
C1=CC=C(C=C1)[SiH](C2=CC=CC=C2)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)[Si](C5=CC=CC=C5)(C6=CC=CC=C6)[Si](C7=CC=CC=C7)(C8=CC=CC=C8)[Si](C9=CC=CC=C9)(C1=CC=CC=C1)[SiH](C1=CC=CC=C1)C1=CC=CC=C1 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


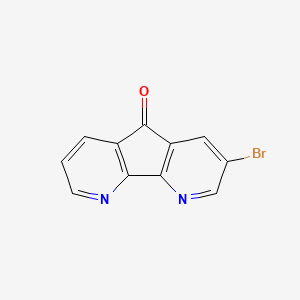

![[5-Methyl-4-(propan-2-yl)-1,3-thiazol-2-yl]methanamine](/img/structure/B3217648.png)
